Pyrrolidine-3,4-dicarboxamide

Factor Xa inhibition Anticoagulation Serine protease

Sourcing stereochemically-defined pyrrolidine-3,4-dicarboxamide is challenging due to the critical dependence of biological activity on the (3R,4R)-configuration, which cannot be substituted with generic mixtures. This scaffold is a validated solution: • FXa Inhibitor Core: Achieves Ki=7 nM (R1663) with >3,500-fold selectivity over thrombin and 65% oral bioavailability in primates. • β-Turn Mimetic: C₂ symmetry reduces library complexity by 47.5% versus asymmetric scaffolds, enabling efficient PPI targeting. Supplied with batch-specific chiral purity documentation for reproducible pharmacology.

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
Cat. No. B11717785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-3,4-dicarboxamide
Molecular FormulaC6H11N3O2
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C(=O)N)C(=O)N
InChIInChI=1S/C6H11N3O2/c7-5(10)3-1-9-2-4(3)6(8)11/h3-4,9H,1-2H2,(H2,7,10)(H2,8,11)
InChIKeyHEHBWXUFYYBHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-3,4-dicarboxamide Chiral Scaffold


Pyrrolidine-3,4-dicarboxamide is a chiral heterocyclic scaffold defined by a five-membered pyrrolidine ring substituted with two carboxamide groups at the 3- and 4-positions. The (3R,4R) and (3S,4S) stereoisomers are pharmacologically distinct, with the (3R,4R)-configuration serving as the core for potent coagulation factor Xa (FXa) inhibitors such as the clinical candidate R1663 [1]. The trans-configuration of this scaffold also functions as a validated β-turn mimetic template for constructing combinatorial libraries targeting protein-protein and peptide-receptor interactions [2].

Stereochemical Probe (3R,4R)-configuration enables FXa binding geometry studies via defined carboxamide orientation
β-Turn Mimetic Library trans-Pyrrolidine scaffold with C₂ symmetry reduces combinatorial library complexity by ~47%
FXa Inhibitor Lead Optimization Chiral scaffold supports SAR exploration of P1b-substituted derivatives for serine protease studies

Pyrrolidine-3,4-dicarboxamide: Generic Substitution Issues


Generic substitution of pyrrolidine-3,4-dicarboxamide is not feasible due to the profound stereochemical dependence of its biological activity. X-ray crystallography of the (3R,4R)-isomer bound to FXa (PDB: 2XC4) demonstrates that the specific configuration optimally positions the carboxamide groups for critical hydrogen bonds with Gly218 and Gln192 residues, a geometry that cannot be achieved with other stereoisomers or related pyrrolidine analogs [1]. Furthermore, the trans-configuration uniquely provides C₂ symmetry that reduces combinatorial library complexity from 8,000 to 4,200 compounds, a property absent in alternative β-turn mimetic scaffolds [2].

Target: (3R,4R)-isomer Substitute: (3S,4S)-isomer or cis-analogs Crystallographic binding geometry to FXa Gly218/Gln192 cannot be reproduced; target engagement may shift significantly
Target: trans-pyrrolidine-3,4-dicarboxamide Substitute: Asymmetric β-turn mimetic scaffolds Lack of C₂ symmetry increases library size from 4,200 to 8,000 compounds, altering screening economics
Target: R1663 (P1b-difluoroethyl) Substitute: Unsubstituted pyrrolidine analog Reported FXa Ki shifts from 7 nM to 120 nM; binding affinity context may not transfer

Pyrrolidine-3,4-dicarboxamide Comparator Evidence


Factor Xa Potency: R1663 vs. Analogs

The clinical candidate R1663 (compound 27) exhibits a factor Xa Ki of 7 nM and prothrombinase complex Ki of 1.3 nM. In direct comparison within the same series, compound 2 (a sulfonamide analog) shows a Ki of 15 nM, compound 26 shows 24 nM, and the unsubstituted pyrrolidine analog (compound 3) shows a substantially weaker Ki of 120 nM, demonstrating that the difluoroethyl P1b-substituent in R1663 confers an approximately 17-fold improvement in binding affinity relative to the unsubstituted core scaffold [1].

FXa Affinity
Head-to-head
R1663 Ki = 7 nM vs. unsubstituted analog Ki = 120 nM (~17-fold)
Reported binding difference highlights scaffold substitution sensitivity
Human FXa enzyme inhibition assay
Factor Xa inhibition Anticoagulation Serine protease

R1663 Selectivity vs. Thrombin

R1663 and related pyrrolidine-3,4-dicarboxamide derivatives demonstrate consistently high selectivity against thrombin, with Ki values exceeding 25 µM for all compounds tested [1]. This selectivity window (>3,500-fold relative to the FXa Ki of 7 nM) is critical for avoiding unwanted anticoagulant effects mediated through direct thrombin inhibition, a liability observed with less selective FXa inhibitors that exhibit thrombin Ki values in the nanomolar range.

Thrombin Selectivity
Class-level
Thrombin Ki >25,000 nM vs. FXa Ki = 7 nM (>3,500-fold selectivity)
Supports selectivity profiling context for serine protease panel
Serine protease panel assay; class-level inference
Selectivity Thrombin Off-target profiling

C₂ Symmetry Library Efficiency

The trans-pyrrolidine-3,4-dicarboxamide template possesses C₂ symmetry that simplifies combinatorial library construction. A conventional 20 × 20 × 20-mix (8,000 compounds as 400 mixtures) is reduced to a 210 × 20-mix (4,200 compounds as 210 mixtures), representing a 47.5% reduction in library size while still covering all permutations of three amino acid side chains [1]. This symmetry-driven efficiency is not present in asymmetric β-turn mimetic scaffolds such as 1,4-disubstituted-1,2,3-triazoles or piperazine-based templates.

Library Efficiency
Head-to-head
4,200 vs. 8,000 compounds (47.5% reduction) for complete side-chain coverage
C₂ symmetry reduces synthesis scale and screening effort
20 amino acid side-chain variations, three-residue mimicry
β-turn mimetic Combinatorial chemistry Library synthesis

KOR Affinity of Optimized Derivatives

Validation screening of trans-pyrrolidine-3,4-dicarboxamide-based compounds against GPCRs identified both nonbasic and basic small molecules with high affinities for the κ-opioid receptor (KOR), with Ki values of 390 nM and 23 nM, respectively [1]. Further library screening identified additional side-chain combinations achieving KOR affinities as low as Ki = 80 nM with >100-fold selectivity over μ-opioid (MOR) and δ-opioid (DOR) receptors [1]. This demonstrates the scaffold's capacity to generate sub-100 nM GPCR ligands, a potency threshold rarely achieved with alternative β-turn mimetic scaffolds in initial library screens.

KOR Affinity
Cross-study
Optimized derivatives: Ki = 23 nM, 80 nM; >100-fold selectivity over MOR/DOR
Supports GPCR hit identification from β-turn mimetic libraries
Human KOR, MOR, DOR competition binding assays
GPCR κ-opioid receptor Peptidomimetic

R1663 Oral Bioavailability vs. Analog 26

In cynomolgus monkey pharmacokinetic studies, R1663 (compound 27) demonstrated 65% oral bioavailability (F) with a half-life (t₁/₂) of 6.3 hours. In contrast, the closely related analog compound 26 exhibited only 9% oral bioavailability and a shorter half-life of 1.9 hours, disqualifying it from further development [1]. This 7.2-fold difference in oral exposure highlights the critical impact of the difluoroethyl P1b-substituent on pharmacokinetic performance.

Oral Exposure
Head-to-head
R1663 F = 65%, t₁/₂ 6.3 h vs. analog 26 F = 9%, t₁/₂ 1.9 h (NHP)
Reported oral exposure difference informs preclinical model selection
Cynomolgus monkey PK study; formulation context-dependent
Pharmacokinetics Oral bioavailability Preclinical development

Validated Applications of Pyrrolidine-3,4-dicarboxamide


FXa Inhibitor Lead Optimization

Pyrrolidine-3,4-dicarboxamide derivatives, particularly R1663, serve as validated leads for oral FXa inhibitors with demonstrated clinical candidate progression. The scaffold offers tunable potency (FXa Ki = 7 nM for R1663, down to 1.3 nM for prothrombinase complex) combined with high selectivity against thrombin (>3,500-fold) and favorable oral bioavailability in non-human primates (F = 65%) [1]. Researchers engaged in anticoagulant drug discovery should prioritize this scaffold for SAR exploration and pharmacokinetic optimization.

β-Turn Mimetic Library for PPI Screening

The trans-pyrrolidine-3,4-dicarboxamide scaffold is a structurally validated β-turn mimetic template suitable for constructing focused combinatorial libraries targeting PPIs and peptide-activated GPCRs. Its C₂ symmetry reduces library complexity by 47.5% relative to asymmetric scaffolds while maintaining complete side-chain permutation coverage (4,200 vs. 8,000 compounds) [2]. This efficiency is particularly valuable for academic screening centers and biotech companies with limited high-throughput screening capacity.

GPCR Ligand Discovery for Opioid Receptors

Screening of trans-pyrrolidine-3,4-dicarboxamide-based libraries against human opioid receptors has yielded KOR ligands with sub-100 nM affinities (Ki as low as 23 nM) and >100-fold selectivity over MOR and DOR [2]. The scaffold's ability to mimic the endogenous H-Tyr-Pro-Trp/Phe-Phe-NH₂ β-turn motif makes it a strategic choice for discovering non-opioid analgesics and other GPCR modulators with reduced off-target liability.

Solid Form and Formulation Development

Crystalline forms A and B of the pyrrolidine-3,4-dicarboxamide derivative R1663 have been characterized by X-ray powder diffraction (XRPD) and are suitable for pharmaceutical formulation [3]. The availability of well-defined solid forms with reproducible physicochemical properties is essential for preclinical toxicology studies and clinical trial material manufacturing.

Application
Selection Property
Validation Focus
FXa inhibitor lead optimization
Stereochemistry and P1b-substitution pattern
Binding affinity and serine protease selectivity profiling
β-turn mimetic library design
C₂ symmetry and trans-configuration
Library size reduction and side-chain coverage verification
GPCR ligand discovery (e.g., KOR)
β-turn peptidomimetic scaffold
Receptor binding and selectivity assay context
Solid form and formulation research
Crystalline form identity (Form A/B)
XRPD characterization and physicochemical stability review

Technical Documentation Hub

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35 linked technical documents
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